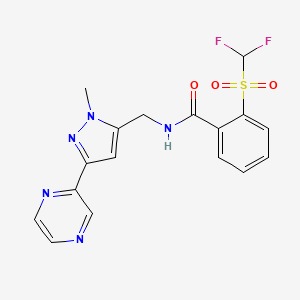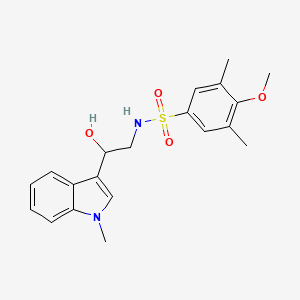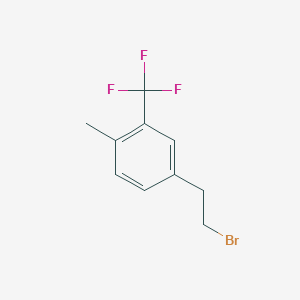
4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 2228736-43-2 . It has a molecular weight of 267.09 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10BrF3/c1-7-2-3-8(4-5-11)6-9(7)10(12,13)14/h2-3,6H,4-5H2,1H3 . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
Triethylborane-induced Reactions in Aqueous Media
Triethylborane-induced bromine atom-transfer radical addition in aqueous media has been studied, revealing the solvent effect on radical addition reactions. Polar solvents like DMF and DMSO, protic solvents such as 2,2,2-trifluoroethanol, and aqueous media have shown to improve the addition reactions' efficiency. This research provides insights into the polar effect of solvents on the transition states in bromine atom-transfer and radical addition steps, highlighting the importance of solvent choice in organic synthesis processes (Yorimitsu et al., 2001).
Rhenium-Catalyzed Trifluoromethylation
The catalytic activity of methyltrioxorhenium for the electrophilic trifluoromethylation of aromatic compounds using hypervalent iodine reagents demonstrates the potential for introducing trifluoromethyl groups into complex molecules. This process can be carried out in chloroform at 70°C, offering up to 77% yield and providing insights into the radical species involved through monitoring by EPR (Mejía & Togni, 2012).
Spirocyclic Indoles Synthesis
The unusual regioselective formation of spirocyclic indoles via aryl radical cyclization showcases an innovative approach to synthesizing complex organic structures. This method produces 4-{2'-benzo(2',3'-dihydro)furo}-9-methyl-2,3,9-trihydrothiopyrano[2,3-b]indoles in excellent yield, opening new avenues for synthesizing heterocyclic compounds (Majumdar & Alam, 2006).
Perfluorocyclobutyl (PFCB) Copolymers for Light Emission
The synthesis of mixed chromophore PFCB copolymers demonstrates the potential for tailored light emission in materials science. Versatile intermediates undergo Suzuki coupling reactions, forming high molecular weight polymers with superb thermal stability and excellent processability. This research highlights the role of fluorinated ether linkages in lumiphore emission, offering a pathway to diverse applications in optoelectronics (Neilson et al., 2007).
Functionalized Benzenes via Diels-Alder or C-H Activation
The development of high-yield routes to functionalized benzenes highlights the versatility of 1,2-bis(trimethylsilyl)benzenes as starting materials for synthesizing benzyne precursors and luminophores. This research underscores the importance of catalysis in organic synthesis, offering efficient pathways to complex molecules (Reus et al., 2012).
Propiedades
IUPAC Name |
4-(2-bromoethyl)-1-methyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c1-7-2-3-8(4-5-11)6-9(7)10(12,13)14/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURNECAWBAUJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[bis(2-methoxyethyl)amino]propanoate](/img/structure/B2727464.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2727465.png)
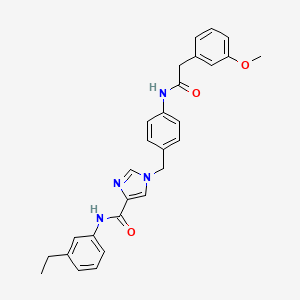

![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide](/img/structure/B2727470.png)


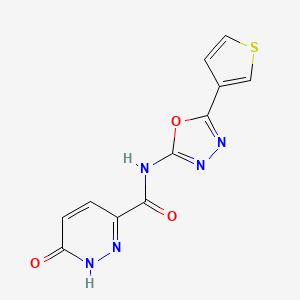
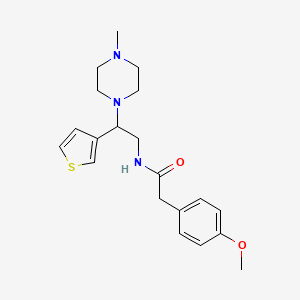
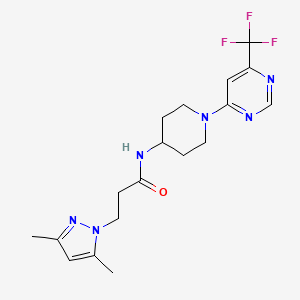
![3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2727477.png)
